An In-Depth Technical Guide to 3,5-Difluoro-4-isopropoxyphenylboronic Acid: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 3,5-Difluoro-4-isopropoxyphenylboronic Acid: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3,5-Difluoro-4-isopropoxyphenylboronic acid, a specialized building block increasingly utilized by researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, synthesis, and critical applications, with a particular focus on its role in the development of next-generation kinase inhibitors.
Introduction: The Strategic Advantage of Fluorinated Boronic Acids in Medicinal Chemistry
3,5-Difluoro-4-isopropoxyphenylboronic acid has emerged as a valuable reagent in organic synthesis, particularly in the realm of medicinal chemistry. Its utility stems from the unique combination of a reactive boronic acid moiety and a strategically fluorinated and functionalized phenyl ring.
The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance pharmacokinetic and physicochemical properties.[1][2] Fluorine's high electronegativity and small size can lead to improved metabolic stability by blocking sites of oxidation, enhanced membrane permeability, and increased binding affinity to target proteins.[1][3] The difluoro substitution pattern on the phenyl ring of this particular boronic acid creates a distinct electronic environment that can be exploited by medicinal chemists to fine-tune the properties of a lead compound. The isopropoxy group further modulates lipophilicity and can provide an additional vector for interaction with a protein's binding pocket.
Boronic acids, in general, are prized for their versatility, particularly as coupling partners in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4][5] These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon bonds, allowing for the convergent synthesis of complex molecules.[6]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective use in synthesis. The key properties of 3,5-Difluoro-4-isopropoxyphenylboronic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1451390-93-4 | Internal Data |
| Molecular Formula | C₉H₁₁BF₂O₃ | Internal Data |
| Molecular Weight | 215.99 g/mol | Internal Data |
| Appearance | White to off-white solid (Predicted) | Inferred from related compounds |
| Melting Point | Not available | Data not found in searches |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. (Predicted) | Inferred from general boronic acid solubility |
Synthesis of 3,5-Difluoro-4-isopropoxyphenylboronic Acid: A Step-by-Step Protocol
The synthesis of 3,5-Difluoro-4-isopropoxyphenylboronic acid can be achieved through a multi-step process, starting from commercially available materials. The following protocol is a representative, self-validating system based on established synthetic transformations.
Diagram of the Synthetic Workflow
Caption: Synthetic route to 3,5-Difluoro-4-isopropoxyphenylboronic acid.
Step 1: Synthesis of 1-Bromo-3,5-difluorobenzene
This step utilizes a Sandmeyer-type reaction to convert the amino group of 3,5-difluoroaniline into a bromide.
Protocol:
-
To a stirred solution of 3,5-difluoroaniline (1.0 eq) in aqueous hydrobromic acid (HBr, 48%), cooled to 0-5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 0.3 eq) in aqueous HBr.
-
Slowly add the diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C until nitrogen evolution ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 1-bromo-3,5-difluorobenzene.[7][8][9]
Causality: The diazotization of the aniline followed by decomposition in the presence of a copper(I) salt is a robust and well-established method for the introduction of a halide onto an aromatic ring.[7][8]
Step 2: Synthesis of 1-Bromo-3,5-difluoro-4-isopropoxybenzene
This step involves a nucleophilic aromatic substitution reaction to introduce the isopropoxy group.
Protocol:
-
To a solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
Add isopropanol (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 1-bromo-3,5-difluoro-4-isopropoxybenzene.
Causality: The electron-withdrawing nature of the two fluorine atoms and the bromine atom activates the aromatic ring towards nucleophilic attack by the isopropoxide, which is generated in situ by the reaction of isopropanol with a strong base.
Step 3: Synthesis of 3,5-Difluoro-4-isopropoxyphenylboronic Acid
The final step involves a lithium-halogen exchange followed by borylation.
Protocol:
-
Dissolve 1-bromo-3,5-difluoro-4-isopropoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) until the solution is acidic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 3,5-Difluoro-4-isopropoxyphenylboronic acid.
Causality: The lithium-halogen exchange is a rapid and efficient method for generating an aryllithium species, which is a potent nucleophile. This nucleophile then readily attacks the electrophilic boron atom of the triisopropyl borate. Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid.
Application in Drug Discovery: Synthesis of IRAK4 Inhibitors
A significant application of 3,5-Difluoro-4-isopropoxyphenylboronic acid is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[10] IRAK4 is a key protein kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[11][12] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive therapeutic target.[10][11]
The IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the MyD88-dependent signaling pathway.
Caption: Simplified IRAK4 signaling pathway leading to inflammatory gene expression.
Experimental Protocol: Suzuki-Miyaura Coupling for IRAK4 Inhibitor Synthesis
The following is a representative protocol for a Suzuki-Miyaura coupling reaction using 3,5-Difluoro-4-isopropoxyphenylboronic acid to synthesize a key intermediate for an IRAK4 inhibitor. The reaction couples the boronic acid with a heterocyclic halide, a common scaffold in kinase inhibitors.
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol:
-
To a reaction vessel, add 3,5-Difluoro-4-isopropoxyphenylboronic acid (1.2 eq), the heterocyclic halide (e.g., a chloro- or bromopyrimidine derivative, 1.0 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by LC-MS or TLC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[4][6]
Causality: The palladium catalyst facilitates the cross-coupling reaction through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[13] The base is crucial for the transmetalation step, activating the boronic acid.[4] The choice of solvent, catalyst, and base can significantly impact the reaction efficiency and should be optimized for specific substrates.
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from oxidizing agents. The compound may be sensitive to moisture and air over long periods.
Conclusion
3,5-Difluoro-4-isopropoxyphenylboronic acid is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the difluoro and isopropoxy substituents, provide chemists with a powerful tool to modulate the biological activity and pharmacokinetic profiles of drug candidates. The straightforward application of this reagent in robust synthetic methodologies, such as the Suzuki-Miyaura coupling, ensures its continued importance in the synthesis of complex molecular targets, including the promising class of IRAK4 inhibitors.
References
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Flaherty, D. P. (2020). Regulation of innate immune signaling by IRAK proteins. Frontiers in Immunology, 11, 1636. (URL: [Link])
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Taylor & Francis. (n.d.). Full article: The role of fluorine in medicinal chemistry. (URL: [Link])
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Silva, N. A. do A. e, & Martins, D. de L. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 7. (URL: [Link])
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bioRxiv. (2023). IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization. (URL: [Link])
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National Center for Biotechnology Information. (n.d.). IRAK4 interleukin 1 receptor associated kinase 4 [ (human)]. (URL: [Link])
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PubChem. (n.d.). 4-Isopropylphenylboronic acid. (URL: [Link])
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